molecular formula C9H20O9 B12322468 Sephadex G-25 superfine DNA grade

Sephadex G-25 superfine DNA grade

Cat. No.: B12322468
M. Wt: 272.25 g/mol
InChI Key: BCPVZFFJGCURNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sephadex G-25 is synthesized by crosslinking dextran with epichlorohydrin. The degree of cross-linking determines the swelling properties and molecular fractionation range of the gel . The preparation involves the following steps:

    Crosslinking Reaction: Dextran is reacted with epichlorohydrin under controlled conditions to form a crosslinked gel.

    Purification: The resulting gel is purified to remove any unreacted chemicals and by-products.

    Drying: The purified gel is dried to form a stable product that can be rehydrated before use.

Industrial Production Methods: In industrial settings, the production of Sephadex G-25 involves large-scale crosslinking reactions followed by purification and drying processes. The production is carried out in controlled environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sephadex G-25 primarily undergoes physical interactions rather than chemical reactions. It is used for size exclusion chromatography, where molecules are separated based on their size. The gel does not typically undergo oxidation, reduction, or substitution reactions under normal laboratory conditions .

Common Reagents and Conditions:

    Buffer Solutions: Used to hydrate the gel and create a suitable environment for chromatography.

    Elution Buffers: Used to elute the separated molecules from the gel.

Major Products Formed: The primary product formed during the use of Sephadex G-25 is the purified DNA or protein sample, free from small molecules and salts .

Scientific Research Applications

Mechanism of Action

Sephadex G-25 works by size exclusion chromatography, where molecules are separated based on their size. The gel matrix consists of crosslinked dextran, which forms a network of pores. Smaller molecules enter the pores and are retained, while larger molecules are excluded and pass through the gel . This allows for the separation and purification of DNA fragments and proteins based on their size.

Comparison with Similar Compounds

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVZFFJGCURNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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